molecular formula C9H8FNO2 B1386431 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile CAS No. 917226-74-5

3-Fluoro-4-(2-hydroxyethoxy)benzonitrile

Cat. No.: B1386431
CAS No.: 917226-74-5
M. Wt: 181.16 g/mol
InChI Key: XSUCKXYFTBYZMV-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-hydroxyethoxy)benzonitrile is a versatile chemical compound with significant potential in various scientific fields. Its unique structure, characterized by a fluoro group, a hydroxyethoxy group, and a benzonitrile moiety, enables diverse applications in cutting-edge research, ranging from drug synthesis to material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile typically involves the reaction of 3-fluoro-4-hydroxybenzonitrile with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxy group is replaced by the hydroxyethoxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 3-fluoro-4-(2-oxoethoxy)benzonitrile or 3-fluoro-4-(2-carboxyethoxy)benzonitrile.

    Reduction: Formation of 3-fluoro-4-(2-hydroxyethoxy)benzylamine.

    Substitution: Formation of 3-substituted-4-(2-hydroxyethoxy)benzonitrile derivatives.

Scientific Research Applications

3-Fluoro-4-(2-hydroxyethoxy)benzonitrile has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyethoxy group can facilitate its solubility and transport within biological systems. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • 3-Fluoro-4-hydroxybenzonitrile
  • 4-(2-Hydroxyethoxy)benzonitrile
  • 3-Fluoro-4-(2-methoxyethoxy)benzonitrile

Comparison: 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile is unique due to the presence of both a fluoro group and a hydroxyethoxy group, which confer distinct chemical and physical properties. Compared to 3-Fluoro-4-hydroxybenzonitrile, the hydroxyethoxy group enhances solubility and reactivity. Compared to 4-(2-Hydroxyethoxy)benzonitrile, the fluoro group increases the compound’s stability and binding affinity in biological systems .

Properties

IUPAC Name

3-fluoro-4-(2-hydroxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-8-5-7(6-11)1-2-9(8)13-4-3-12/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUCKXYFTBYZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656268
Record name 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917226-74-5
Record name 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To potassium tert-butoxide (19.35 g) was added ethylene glycol (160 mL). The mixture was then heated to 50° C. At 50° C., 3,4-difluorobenzonitrile (20 g) was added and this was washed in with ethylene glycol (40 mL). The combined solution was heated to 80° C., and held at this temperature for two hours, before being cooled to 20° C. over one hour. The reaction mixture was filtered and washed with ethylene glycol (40 mL). To the filtrate was added water (200 mL) and dichloromethane (200 mL). The layers were separated and the organic layer was concentrated in vacuo, to give the sub-title compound as a waxy white solid (26.1 g, 100% yield).
Quantity
19.35 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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